(1R,2R)-1-(Aminomethyl)-2-methylsulfonylcyclopropane-1-carboxylic acid;hydrochloride
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Overview
Description
(1R,2R)-1-(Aminomethyl)-2-methylsulfonylcyclopropane-1-carboxylic acid;hydrochloride: is a chemical compound with a complex structure that includes a cyclopropane ring, an aminomethyl group, a methylsulfonyl group, and a carboxylic acid group. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with cyclopropane derivatives and involves multiple steps to introduce the aminomethyl, methylsulfonyl, and carboxylic acid groups.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure the correct stereochemistry (1R,2R configuration).
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.
Purification: After synthesis, the compound undergoes purification processes to remove impurities and achieve the desired purity level.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the methylsulfonyl group is further oxidized.
Reduction: Reduction reactions can be performed to convert the carboxylic acid group into its corresponding alcohol.
Substitution: Substitution reactions can occur at the aminomethyl group, replacing the amine with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Sulfonyl chlorides and sulfonic acids.
Reduction Products: Alcohols and amines.
Substitution Products: Amides, esters, and other substituted amines.
Scientific Research Applications
(1R,2R)-1-(Aminomethyl)-2-methylsulfonylcyclopropane-1-carboxylic acid;hydrochloride: is used in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes and receptors, influencing biochemical processes.
Pathways Involved: The compound may modulate signaling pathways related to cell growth, metabolism, and other physiological functions.
Comparison with Similar Compounds
(1R,2R)-1-(Aminomethyl)-2-methylsulfonylcyclopropane-1-carboxylic acid;hydrochloride: is unique due to its specific stereochemistry and functional groups. Similar compounds include:
(1R,2R)-1-(Aminomethyl)-2-methoxycyclohexane-1-acetic acid: This compound has a similar structure but with a methoxy group instead of a methylsulfonyl group.
(1R,2R)-1-(Aminomethyl)cyclopentane-1,2-diol: This compound features a cyclopentane ring and hydroxyl groups instead of a carboxylic acid group.
These compounds differ in their functional groups and ring structures, leading to different chemical properties and applications.
Properties
CAS No. |
2138180-95-5 |
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Molecular Formula |
C6H12ClNO4S |
Molecular Weight |
229.68 g/mol |
IUPAC Name |
1-(aminomethyl)-2-methylsulfonylcyclopropane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO4S.ClH/c1-12(10,11)4-2-6(4,3-7)5(8)9;/h4H,2-3,7H2,1H3,(H,8,9);1H |
InChI Key |
JXUJDYNOBPKFLO-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)C1CC1(CN)C(=O)O.Cl |
Canonical SMILES |
CS(=O)(=O)C1CC1(CN)C(=O)O.Cl |
solubility |
not available |
Origin of Product |
United States |
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